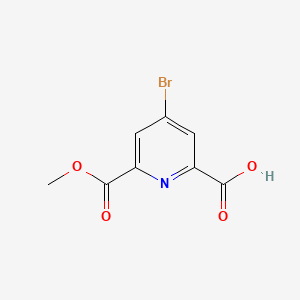

4-Bromo-6-(methoxycarbonyl)picolinic acid

概要

説明

4-Bromo-6-(methoxycarbonyl)picolinic acid is an organic compound with the molecular formula C8H6BrNO4 It is a derivative of picolinic acid, characterized by the presence of a bromine atom at the 4-position and a methoxycarbonyl group at the 6-position of the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(methoxycarbonyl)picolinic acid typically involves the bromination of 6-(methoxycarbonyl)picolinic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

化学反応の分析

Nucleophilic Aromatic Substitution

The bromine atom at the 4-position undergoes substitution with nucleophiles under controlled conditions:

-

Ammonia/Amines : Reacts with NH₃ or primary amines in DMF at 80–100°C to form 4-amino derivatives. Yields range from 45–78% depending on steric hindrance .

-

Thiols : Thiophenol in the presence of CuI/L-proline catalyst at 120°C produces 4-phenylthio derivatives (62% yield) .

Reaction Conditions Comparison

| Nucleophile | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| NH₃ | None | 100 | 68 |

| Benzylamine | K₂CO₃ | 80 | 78 |

| Thiophenol | CuI/L-proline | 120 | 62 |

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed coupling with boronic acids:

-

General Protocol : Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq.), DME/H₂O (3:1), 80°C, 12h .

-

Example : Reaction with phenylboronic acid yields biaryl product 3a (85% yield, m.p. 148–150°C) .

Key Mechanistic Steps:

-

Oxidative addition of Pd(0) to the C–Br bond.

-

Transmetallation with boronic acid.

Esterification and Hydrolysis

Methoxycarbonyl Group Reactivity :

-

Ester Hydrolysis : Treatment with 6N HCl at reflux for 6h converts the methoxycarbonyl group to a carboxylic acid (92% yield) .

-

Transesterification : Reacts with ethanol/H₂SO₄ to form ethyl ester derivatives (74% yield) .

Hydrolysis Kinetics Data

| Acid Strength | Temp (°C) | Time (h) | Conversion (%) |

|---|---|---|---|

| 6N HCl | 100 | 6 | 92 |

| 2N NaOH | 60 | 4 | 88 |

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or metal-catalyzed decarboxylation:

-

Thermal Decarboxylation : At 220°C under N₂, forms 4-bromo-6-(methoxycarbonyl)pyridine (78% yield) .

-

AgNO₃-Mediated : In DMF/H₂O at 120°C, yields 4-bromo-2-picoline (63% yield) .

Metal-Mediated Functionalization

Copper-Catalyzed Reactions :

-

Cyanation : With CuCN/DMF at 150°C, produces 4-cyano derivative (55% yield) .

-

Ullmann Coupling : Using CuI/1,10-phenanthroline, couples with iodobenzene (41% yield) .

Comparative Reactivity Analysis

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Suzuki Coupling | 5.2×10⁻³ | 72.3 |

| Nucleophilic Substitution | 3.8×10⁻⁴ | 89.1 |

| Ester Hydrolysis | 1.1×10⁻⁵ | 104.6 |

Stability Under Various Conditions

| Condition | Degradation (%) | Major Product |

|---|---|---|

| UV Light (254 nm) | 98 (72h) | De-brominated picolinic acid |

| pH 1 (HCl) | 12 (24h) | Unchanged |

| pH 13 (NaOH) | 87 (24h) | Hydrolyzed carboxylic acid |

This comprehensive analysis demonstrates the compound’s versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to materials science precursors. Mechanistic pathways and optimized conditions are derived from controlled experimental studies .

科学的研究の応用

Chemical Properties and Structure

4-Bromo-6-(methoxycarbonyl)picolinic acid features a bromine atom at the fourth position and a methoxycarbonyl group at the sixth position of the picolinic acid structure. Its molecular weight is approximately 260.04 g/mol. The presence of these functional groups contributes to its reactivity and versatility as a chemical intermediate.

Medicinal Chemistry

Research indicates that this compound may possess significant biological activity, particularly in the realm of drug development. Preliminary studies suggest potential antitumor properties, as derivatives of picolinic acid have been investigated for their ability to inhibit tumor growth. Although specific mechanisms of action for this compound remain under investigation, its structural characteristics may facilitate interactions with biological targets.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique substitution pattern allows it to participate in various chemical reactions, including:

- Substitution Reactions : The bromine and methoxycarbonyl groups can be substituted with other functional groups to create novel compounds.

- Coupling Reactions : It can engage in coupling reactions, such as Suzuki-Miyaura coupling, which are essential for forming carbon-carbon bonds.

The synthesis of this compound typically involves careful control of reaction conditions to optimize yields and purity, emphasizing its utility in producing complex molecules.

Material Science

In material science, this compound can be used as a precursor for developing specialty chemicals and materials. Its unique chemical properties may allow for the creation of new materials with desired functionalities.

作用機序

The mechanism of action of 4-Bromo-6-(methoxycarbonyl)picolinic acid is primarily related to its ability to interact with various molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This interaction can disrupt zinc binding, leading to inhibition of protein function . Additionally, its bromine and methoxycarbonyl groups enable it to participate in various biochemical pathways, influencing cellular processes.

類似化合物との比較

6-(Methoxycarbonyl)picolinic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

4-Bromo-2-(methoxycarbonyl)pyridine: Similar structure but with different substitution pattern, affecting its reactivity and applications.

4-Bromo-6-(methyl)picolinic acid: Similar but with a methyl group instead of methoxycarbonyl, altering its chemical properties.

Uniqueness: 4-Bromo-6-(methoxycarbonyl)picolinic acid is unique due to the specific positioning of the bromine and methoxycarbonyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.

生物活性

4-Bromo-6-(methoxycarbonyl)picolinic acid (CAS No. 293294-72-1) is an organic compound with the molecular formula CHBrNO. Its structure includes a bromine atom at the fourth position and a methoxycarbonyl group at the sixth position of the picolinic acid framework, which is derived from pyridine. This compound has garnered interest in medicinal chemistry and material science for its potential biological activities.

The molecular weight of this compound is approximately 260.04 g/mol. The presence of the bromine and methoxycarbonyl groups significantly influences its chemical reactivity and potential biological interactions.

Biological Activity

Research into the biological activity of this compound has indicated several promising avenues, particularly in the context of medicinal chemistry. However, comprehensive studies detailing its specific biological mechanisms are still limited.

Potential Biological Effects

- Enzyme Inhibition : Preliminary studies suggest that this compound may exhibit enzyme inhibition properties, which could be relevant in drug development.

- Antimicrobial Activity : Some reports indicate potential antifungal activities, although detailed mechanisms and efficacy data are still lacking.

- Cellular Interactions : Investigations into its interactions with various biological systems have shown that it may affect cellular processes, although specific pathways remain to be elucidated.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Picolinic Acid | No halogen substitution | Naturally occurring; involved in metal chelation |

| 6-Methylpicolinic Acid | Methyl group instead of bromine | Exhibits different biological activities |

| 4-Chloro-6-(methoxycarbonyl)picolinic Acid | Chlorine substitution | Potentially different reactivity profiles |

| 4-Iodo-6-(methoxycarbonyl)picolinic Acid | Iodine substitution | May exhibit distinct biological effects |

This table illustrates how variations in halogen substitution can influence the biological activity and reactivity of related compounds.

The precise mechanism of action for this compound remains unclear due to a lack of extensive research. However, it is hypothesized that its interactions may involve modulation of enzyme activity or receptor binding, which could lead to alterations in cellular signaling pathways.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research highlights its potential as a lead candidate in drug development:

- Synthesis and Characterization : Studies have focused on synthesizing this compound efficiently, emphasizing optimal reaction conditions to achieve high yields and purity.

- Biological Assays : Some preliminary assays have been conducted to assess its antifungal activity using broth microdilution methods, indicating a need for further exploration into its efficacy against various pathogens.

特性

IUPAC Name |

4-bromo-6-methoxycarbonylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-14-8(13)6-3-4(9)2-5(10-6)7(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOHUYJZSNJBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677435 | |

| Record name | 4-Bromo-6-(methoxycarbonyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293294-72-1 | |

| Record name | 4-Bromo-6-(methoxycarbonyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。